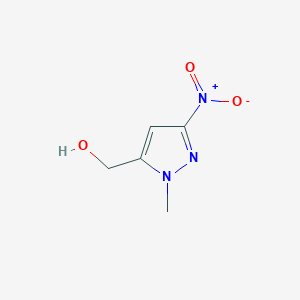

(1-methyl-3-nitro-1H-pyrazol-5-yl)methanol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2-methyl-5-nitropyrazol-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O3/c1-7-4(3-9)2-5(6-7)8(10)11/h2,9H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZBKYTILKPDFDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)[N+](=O)[O-])CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (1-methyl-3-nitro-1H-pyrazol-5-yl)methanol: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of (1-methyl-3-nitro-1H-pyrazol-5-yl)methanol, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Given the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogues and established chemical principles to offer a robust predictive profile. We will delve into its chemical structure, predicted physicochemical and spectroscopic properties, a proposed synthetic pathway, and its anticipated reactivity, concluding with safety considerations and a look at potential applications.

Introduction to the Pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2] Its unique electronic properties and structural versatility allow for diverse substitutions, leading to a wide array of biological activities.[3][4] Pyrazole derivatives are integral components of numerous FDA-approved drugs, demonstrating efficacy as anti-inflammatory agents, kinase inhibitors, and more.[2] The introduction of a nitro group onto the pyrazole core, as seen in (1-methyl-3-nitro-1H-pyrazol-5-yl)methanol, can significantly modulate the molecule's electronic and steric properties, often enhancing its biological activity or serving as a key synthetic intermediate.[5]

Chemical Structure and Isomerism

(1-methyl-3-nitro-1H-pyrazol-5-yl)methanol is a substituted pyrazole with a methyl group at the N1 position, a nitro group at the C3 position, and a hydroxymethyl group at the C5 position. The presence of substituents on the pyrazole ring gives rise to the possibility of constitutional isomers, such as (1-methyl-5-nitro-1H-pyrazol-3-yl)methanol. The precise positioning of these functional groups is critical as it dictates the molecule's reactivity, spectroscopic signature, and biological interactions.

Figure 2: Proposed synthetic workflow for (1-methyl-3-nitro-1H-pyrazol-5-yl)methanol.

Step 1: Nitration of Methyl 1-methyl-1H-pyrazole-5-carboxylate

Causality: The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions such as nitration. The use of a strong nitrating agent, like a mixture of fuming nitric acid and sulfuric acid, is expected to introduce a nitro group onto the ring. The directing effects of the N-methyl and methoxycarbonyl groups will influence the position of nitration.

Protocol:

-

To a solution of methyl 1-methyl-1H-pyrazole-5-carboxylate in concentrated sulfuric acid, cooled in an ice bath, add fuming nitric acid dropwise while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium carbonate solution).

-

The precipitated product, methyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate, can be collected by filtration, washed with water, and dried.

-

Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Step 2: Reduction of the Ester to the Primary Alcohol

Causality: The ester functional group can be selectively reduced to a primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄). This reaction proceeds via nucleophilic acyl substitution followed by reduction of the resulting aldehyde.

Protocol:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of lithium aluminum hydride in anhydrous tetrahydrofuran (THF).

-

Cool the suspension in an ice bath and add a solution of methyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate in anhydrous THF dropwise.

-

After the addition, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Carefully quench the reaction by the sequential slow addition of water, followed by a sodium hydroxide solution, and then more water.

-

Filter the resulting aluminum salts and wash the filter cake with THF or ethyl acetate.

-

Combine the organic filtrates, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield (1-methyl-3-nitro-1H-pyrazol-5-yl)methanol.

-

The crude product can be purified by column chromatography on silica gel.

Chemical Reactivity

The chemical reactivity of (1-methyl-3-nitro-1H-pyrazol-5-yl)methanol is governed by its three key functional components: the nitropyrazole ring, the hydroxymethyl group, and the N-methyl group.

Figure 3: Key reactivity pathways of (1-methyl-3-nitro-1H-pyrazol-5-yl)methanol.

-

Reduction of the Nitro Group: The nitro group can be reduced to an amino group using various reducing agents, such as catalytic hydrogenation (H₂ over Pd/C) or metal-acid combinations (e.g., Sn/HCl). This transformation would yield (5-(hydroxymethyl)-1-methyl-1H-pyrazol-3-yl)amine, a potentially valuable building block for further derivatization.

-

Reactions of the Hydroxymethyl Group: The primary alcohol can undergo typical alcohol reactions. It can be esterified with acyl chlorides or carboxylic anhydrides, or oxidized to the corresponding aldehyde or carboxylic acid using appropriate oxidizing agents (e.g., pyridinium chlorochromate (PCC) for the aldehyde, or stronger oxidizing agents for the carboxylic acid).

-

Nucleophilic Aromatic Substitution: The nitro group, being a strong electron-withdrawing group, activates the pyrazole ring towards nucleophilic aromatic substitution. Under suitable conditions, the nitro group at the C3 position could potentially be displaced by strong nucleophiles.

Potential Applications

While specific biological activities for (1-methyl-3-nitro-1H-pyrazol-5-yl)methanol have not been reported, the broader class of nitro-substituted pyrazoles has shown promise in various therapeutic areas. [4][5]

-

Antimicrobial Agents: Nitro-heterocyclic compounds are known for their antimicrobial properties. The title compound could be investigated for its activity against various bacterial and fungal strains. [6]* Anticancer Drug Discovery: The pyrazole scaffold is present in several kinase inhibitors used in cancer therapy. [2]The nitro group can influence the electronic properties of the molecule, potentially leading to interactions with biological targets involved in cancer progression.

-

Intermediate in Organic Synthesis: As highlighted in the reactivity section, this molecule can serve as a versatile intermediate for the synthesis of more complex, substituted pyrazoles with potentially enhanced biological activities.

Safety and Handling

Detailed toxicological data for (1-methyl-3-nitro-1H-pyrazol-5-yl)methanol is not available. However, based on the data for related nitropyrazole compounds, the following precautions should be taken: [7][8][9][10]

-

General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.

-

Fire and Explosion Hazard: Nitro compounds can be energetic and may have explosive properties, although this is less common for simple nitropyrazoles. Keep away from heat, sparks, and open flames.

-

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

If inhaled: Move the person to fresh air and keep them comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials.

Conclusion

(1-methyl-3-nitro-1H-pyrazol-5-yl)methanol is a fascinating molecule that sits at the intersection of several important classes of organic compounds. While much of the specific experimental data for this compound remains to be determined, this guide provides a solid foundation for researchers and drug development professionals. By leveraging our understanding of related pyrazole chemistry, we can confidently predict its key properties and reactivity, and propose a viable synthetic route. Further investigation into the synthesis and biological evaluation of this compound is warranted to unlock its full potential in the development of new therapeutics and functional materials.

References

- AFG Bioscience LLC. (n.d.). SAFETY DATA SHEET: 3-Nitropyrazole.

- Current status of pyrazole and its biological activities. (2015). Journal of Pharmacy & BioAllied Sciences, 7(4), 233.

- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). Molecules, 26(16), 4995.

- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2018). In Mass Spectrometry. IntechOpen.

- Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. (2013). Asian Journal of Chemistry, 25(18), 10321-10324.

- Electron-impact induced fragmentations of pyrazoles. (1967). Journal of the Chemical Society B: Physical Organic, 862-865.

- Mass spectrometric study of some pyrazoline derivatives. (1998). Rapid Communications in Mass Spectrometry, 12(13), 833-836.

- PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2025, January 6). Future Medicine and Health Research, 3(10), 1462-1484.

- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.

-

Northern Illinois University. (n.d.). IR Absorption Frequencies. Retrieved from [Link]

- Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry, 15(21), 2011-2031.

-

Wikipedia. (n.d.). Infrared spectroscopy correlation table. Retrieved from [Link]

- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv

- A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (2022). Magnetic Resonance in Chemistry, 60(1), 97-111.

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. (2023). Digital Discovery, 2(3), 818-829.

-

Chemistry Steps. (2025, September 20). Infrared (IR) Spectroscopy Practice Problems. Retrieved from [Link]

- A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (2022). Magnetic Resonance in Chemistry, 60(1), 97-111.

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). Organic Process Research & Development, 20(4), 689-702.

- Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles. (2014). Tetrahedron, 70(42), 7755-7761.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

- Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021). Recent Trends in Biochemistry.

-

PubChem. (n.d.). methyl 3-nitro-1H-pyrazole-5-carboxylate. Retrieved from [Link]

- DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl). (2022). Scientific Reports, 12(1), 17721.

- 1-Methyl-3-nitro-5-methoxycarbonyl Pyrazole. (1998). Molbank, 1998(1), M0046.

- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

- PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. (2005). Thesis, The University of Liverpool.

- Prediction of the 1H chemical shifts of alcohols, diols and inositols in solution, a conformational and solvent study. (2005). Magnetic Resonance in Chemistry, 43(8), 611-624.

- BenchChem. (n.d.). An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 3-amino-1H-pyrazole-4-carboxylate.

- Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. (2014).

Sources

- 1. Electron-impact induced fragmentations of pyrazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN105646355A - Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile - Google Patents [patents.google.com]

- 7. aksci.com [aksci.com]

- 8. echemi.com [echemi.com]

- 9. afgsci.com [afgsci.com]

- 10. chemicalbook.com [chemicalbook.com]

Therapeutic Potential & Chemical Biology of 1-Methyl-3-nitro-1H-pyrazol-5-yl Derivatives

Executive Summary

The 1-methyl-3-nitro-1H-pyrazol-5-yl moiety represents a specialized pharmacophore in medicinal chemistry, distinct from its more common 4-nitro isomers. While nitro-pyrazoles are historically associated with high-energy density materials (HEDMs), this specific substitution pattern has emerged as a critical scaffold in the development of anthelmintics and antimicrobial agents .

This technical guide analyzes the therapeutic utility of 1-methyl-3-nitro-1H-pyrazol-5-yl derivatives. It addresses the dichotomy between their potent biological activity against parasitic nematodes (e.g., Haemonchus contortus) and their associated acute mammalian toxicity risks linked to mitochondrial respiration inhibition.[1] We provide validated synthetic routes, structure-activity relationships (SAR), and rigorous safety assessment protocols required for their development.

Chemical Architecture & Synthesis[2][3]

Scaffold Properties

The core structure consists of a pyrazole ring methylated at the N1 position, substituted with a nitro group (

-

Electronic Character: The C3-nitro group is strongly electron-withdrawing, reducing the basicity of the pyrazole ring and influencing the pKa of amide protons at C5.

-

Regiochemistry: The distinction between 1-methyl-3-nitro and 1-methyl-5-nitro isomers is critical. The 3-nitro isomer generally exhibits superior metabolic stability compared to the 5-nitro analog, which is more susceptible to nitro-reduction by hepatic enzymes.

Synthetic Pathway

The synthesis requires precise regiocontrol to avoid the formation of the 1-methyl-5-nitro isomer or the 4-nitro byproduct. The preferred route involves the thermal rearrangement of N-nitropyrazole followed by regioselective methylation and C5-lithiation/carboxylation.

Figure 1: Synthetic workflow for accessing the 1-methyl-3-nitro-1H-pyrazol-5-yl pharmacophore.[5][3][4][6][7][8][9] Note the critical thermal rearrangement step to access the 3-nitro position.

Therapeutic Applications

Anthelmintic Activity

Derivatives of 1-methyl-1H-pyrazole-5-carboxamide have shown potent efficacy against Haemonchus contortus, a parasitic nematode of sheep that has developed resistance to commercial drugs.

-

Mechanism: Disruption of parasite motility and development.

-

Potency: Selected carboxamide derivatives exhibit IC50 values in the low micromolar range against larval stages.

-

Key SAR: The 1-methyl group is essential for binding affinity; removal or replacement with bulkier groups (e.g., ethyl, isopropyl) often results in loss of potency.

Antimicrobial Potential

The 3-nitro group serves as a bioisostere for other electron-deficient moieties, enhancing cell wall penetration in Gram-negative bacteria.

-

Fungal Targets: Moderate activity observed against Aspergillus niger and Candida albicans for hydrazide derivatives.[8]

Table 1: Comparative Biological Activity of Pyrazole Derivatives

| Compound Class | Substitution (C3/C5) | Target Organism | Activity (MIC/IC50) | Primary Mode of Action |

| 1-Me-3-Nitro-5-Carboxamide | Amide Linkage | H. contortus (Nematode) | 1-5 µM (IC50) | Motility inhibition |

| 1-Me-3-Nitro-5-Hydrazide | Hydrazide Linkage | E. coli (Bacteria) | 0.25 - 4 µg/mL | Membrane disruption |

| 1-Me-4-Nitro Analog | Nitro at C4 | M. tuberculosis | >10 µM | CYP121A1 Inhibition |

Mechanism of Action & Toxicology

A critical finding in the development of these derivatives is their potential for mitochondrial toxicity .[1] While effective against parasites, the 1-methyl-pyrazole-5-carboxamide scaffold has been linked to the inhibition of mammalian mitochondrial respiration, leading to acute toxicity in rodent models.[1]

Mitochondrial Inhibition Pathway

The lipophilic nature of the 1-methyl-3-nitro scaffold allows it to penetrate the mitochondrial matrix, where it may interfere with the Electron Transport Chain (ETC).

Figure 2: Dual pathway showing therapeutic efficacy against parasites versus off-target mitochondrial toxicity in mammalian cells.[6]

Experimental Protocols

Synthesis of Methyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate

Objective: To synthesize the key intermediate for amide diversification.

-

Starting Material: 3-Nitro-1H-pyrazole (1.0 eq).[5]

-

Methylation: Dissolve in dry DMF. Add

(2.0 eq) and Methyl Iodide (1.2 eq). Stir at RT for 12h.-

Note: This produces a mixture of 1-methyl-3-nitro and 1-methyl-5-nitro isomers.

-

Purification: Separate via silica gel column chromatography (Hexane/EtOAc gradient). The 1-methyl-3-nitro isomer typically elutes second due to higher polarity.

-

-

Lithiation: Dissolve 1-methyl-3-nitro-1H-pyrazole in dry THF under

at -78°C. -

Carboxylation: Add n-BuLi (1.1 eq) dropwise. Stir for 30 min. Quench with excess dry

(g) or dry ice. -

Esterification: Treat the crude acid with

in MeOH to yield the methyl ester.

Mitochondrial Respiration Screening (Safety Assay)

Objective: Early detection of mitochondrial toxicity (Self-Validating Protocol).

-

Cell Line: HepG2 (human liver carcinoma) or primary rat hepatocytes.

-

Instrumentation: Seahorse XF Analyzer.

-

Protocol:

-

Seed cells at 20,000 cells/well.

-

Treat with test compounds (0.1, 1, 10, 50 µM) for 1 hour.

-

Measure OCR (Oxygen Consumption Rate) following injections of:

-

Oligomycin (ATP synthase inhibitor).

-

FCCP (Uncoupler).

-

Rotenone/Antimycin A (Complex I/III inhibitors).

-

-

-

Validation Criteria: A decrease in Basal Respiration >20% compared to DMSO control indicates potential mitochondrial liability.

Future Outlook & Recommendations

The 1-methyl-3-nitro-1H-pyrazol-5-yl scaffold holds promise for neglected tropical diseases (NTDs) but is currently bottlenecked by safety concerns.

-

Medicinal Chemistry Strategy: Focus on C5-linker modifications to reduce lipophilicity (LogP < 3) to limit mitochondrial penetration while maintaining parasite uptake.

-

Toxicology: Mandatory screening for mitochondrial inhibition early in the lead optimization phase.

References

-

Le, T. G., et al. (2019). Novel 1-Methyl-1H-pyrazole-5-carboxamide Derivatives with Potent Anthelmintic Activity.[10] Journal of Medicinal Chemistry.[1][11][10] Link

-

Le, T. G., et al. (2021). 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry.[1][11][10] Link

-

Janssen, J. W., et al. (1973). Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. The Journal of Organic Chemistry.[12] Link

-

Ahsan, M. J., et al. (2013). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. Link

-

PubChem. Methyl 3-nitro-1H-pyrazole-5-carboxylate (CID 135452337).[6] National Library of Medicine. Link

Sources

- 1. 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. 3-Nitro-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]

- 6. methyl 3-nitro-1H-pyrazole-5-carboxylate | C5H5N3O4 | CID 135452337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. jocpr.com [jocpr.com]

- 8. meddocsonline.org [meddocsonline.org]

- 9. PubChemLite - 1-methyl-3-nitro-1h-pyrazole-5-carboxylic acid (C5H5N3O4) [pubchemlite.lcsb.uni.lu]

- 10. Novel 1-Methyl-1H-pyrazole-5-carboxamide Derivatives with Potent Anthelmintic Activity : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]

- 11. benthamscience.com [benthamscience.com]

- 12. pubs.acs.org [pubs.acs.org]

(1-methyl-3-nitro-1H-pyrazol-5-yl)methanol as a pharmaceutical building block

Executive Summary

(1-Methyl-3-nitro-1H-pyrazol-5-yl)methanol (CAS: 1227210-46-9) is a high-value heterocyclic building block utilized in the synthesis of bioactive pharmaceutical ingredients, particularly in Fragment-Based Drug Discovery (FBDD).[1][2] Characterized by a trifunctional scaffold—comprising a pyrazole core, an electron-withdrawing nitro group, and a modifiable hydroxymethyl handle—it serves as a critical intermediate for developing kinase inhibitors, antimicrobial agents, and ligands for G-protein coupled receptors (GPCRs).

This guide provides a comprehensive technical analysis of its synthesis, reactivity, and application in medicinal chemistry, designed for researchers requiring high-purity functionalization of pyrazole scaffolds.

Part 1: Chemical Identity & Physicochemical Profile[3]

| Property | Specification |

| IUPAC Name | (1-Methyl-3-nitro-1H-pyrazol-5-yl)methanol |

| CAS Number | 1227210-46-9 |

| Molecular Formula | C₅H₇N₃O₃ |

| Molecular Weight | 157.13 g/mol |

| SMILES | CN1N=C([O-])C=C1CO |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, Methanol, DMF; sparingly soluble in water |

| pKa (Predicted) | ~13.5 (Alcohol), Pyrazole N is non-basic due to nitro group |

Structural Significance

The compound features a 1,3,5-substitution pattern on the pyrazole ring.

-

Position 1 (N-Methyl): Blocks tautomerism, fixing the bond order and molecular geometry.

-

Position 3 (Nitro): Acts as a strong electron-withdrawing group (EWG), reducing the electron density of the ring and serving as a masked amino group (via reduction) for late-stage functionalization.

-

Position 5 (Hydroxymethyl): A versatile "warhead" or linker attachment point, orthogonal to the nitro group.

Part 2: Validated Synthetic Routes

The synthesis of (1-methyl-3-nitro-1H-pyrazol-5-yl)methanol requires strict regiochemical control to distinguish between the 1,3- and 1,5-isomers. The most robust route involves the N-methylation of a pyrazole-carboxylate precursor followed by chemoselective reduction.

Workflow Diagram: Synthesis & Regiocontrol

Figure 1: Synthetic pathway prioritizing the formation of the 1,5-disubstituted scaffold via regioselective alkylation and chemoselective reduction.

Detailed Experimental Protocol

Step 1: Regioselective Methylation

Objective: Synthesize methyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate.

-

Reagents: Methyl 5-nitro-1H-pyrazole-3-carboxylate (1.0 equiv), Iodomethane (1.2 equiv), Potassium Carbonate (2.0 equiv), DMF (anhydrous).

-

Procedure:

-

Dissolve the starting pyrazole ester in anhydrous DMF (0.5 M concentration) under nitrogen atmosphere.

-

Cool the solution to 0°C. Add K₂CO₃ in a single portion.

-

Add Iodomethane dropwise over 15 minutes to control the exotherm.

-

Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours.

-

Workup: Pour into ice-water. The product often precipitates. If not, extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Regioisomers must be separated. The 1-methyl-5-carboxylate isomer (target) is typically less polar than the 1-methyl-3-carboxylate isomer. Purify via flash column chromatography (Hexanes/EtOAc gradient).

-

Validation: Confirm structure via NOESY NMR (interaction between N-Me and Ester protons confirms 1,5-proximity).

-

Step 2: Chemoselective Reduction

Objective: Reduce the ester to alcohol without reducing the nitro group.

Note: Lithium Aluminum Hydride (LiAlH4) is contraindicated as it may reduce the nitro group to an azo or amine species. Use Sodium Borohydride with an additive.

-

Reagents: Methyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate (1.0 equiv), NaBH₄ (3.0 equiv), CaCl₂ (1.5 equiv), THF/MeOH (2:1).

-

Procedure:

-

Dissolve the ester in THF/MeOH (0.2 M).

-

Add CaCl₂ and stir for 15 minutes to activate the borohydride species.

-

Add NaBH₄ portion-wise at 0°C. Evolution of hydrogen gas will occur.

-

Stir at RT for 4 hours. Monitor by TLC (disappearance of ester spot).

-

Quench: Carefully add saturated NH₄Cl solution at 0°C.

-

Workup: Evaporate volatiles. Extract aqueous residue with EtOAc.

-

Yield: Typically 80–90%.

-

Part 3: Pharmaceutical Applications & Reactivity[3][4]

Functionalization Logic

The utility of (1-methyl-3-nitro-1H-pyrazol-5-yl)methanol lies in its ability to serve as a "switchable" scaffold.

| Transformation | Reagents | Application |

| Alcohol Activation | SOCl₂ or PBr₃ | Conversion to alkyl halide for nucleophilic displacement (e.g., attaching to piperazines or anilines). |

| Oxidation | MnO₂ or Dess-Martin | Conversion to aldehyde for reductive amination or Wittig reactions. |

| Nitro Reduction | H₂/Pd-C or Fe/NH₄Cl | Unmasking the aniline-like amine after the alcohol handle has been coupled to the main pharmacophore. |

Reactivity Map

Figure 2: Divergent synthesis pathways utilizing the alcohol and nitro handles.

Case Study: Kinase Inhibitor Design

In the development of inhibitors for Tyrosine Kinase (Src) or Janus Kinase (JAK) , the pyrazole ring acts as a bioisostere for the adenine ring of ATP.

-

Binding Mode: The N2 nitrogen (with lone pair) serves as a hydrogen bond acceptor in the hinge region of the kinase.

-

Role of the Nitro Group: Often reduced to an amine to form a hydrogen bond donor or to attach a solubilizing tail via amide coupling.

-

Role of the Methanol Group: The 5-position allows the extension of the molecule into the ribose-binding pocket or solvent-exposed region, improving selectivity.

Part 4: Safety & Stability (E-E-A-T)

-

Energetic Warning: While this specific alcohol is stable, polynitro pyrazoles are energetic materials. Avoid heating the dry solid of the nitro-ester precursor to decomposition temperatures (>200°C).

-

Toxicity: Nitroaromatics are potential mutagens. Handle with double gloving and use within a fume hood.

-

Storage: Store at 2–8°C under inert gas. The alcohol is hygroscopic and prone to oxidation if left exposed to air for extended periods.

References

-

Synthesis of Pyrazole Esters: World Intellectual Property Organization. (2020). "Dihydropyrimidine derivatives and uses thereof in the treatment of HBV infection." WO2020001448A1. Link

-

Regioselective Methylation: The Journal of Organic Chemistry. (2024). "N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes." Link

-

Reduction Protocols: European Patent Office. (2017). "Sulfonylureas and related compounds."[3] EP3259253B1.[3] Link

-

Medicinal Chemistry of Pyrazoles: Arabian Journal of Chemistry. (2025). "Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents." Link

-

Compound Data: PubChem. "Methyl 3-nitro-1H-pyrazole-5-carboxylate (Precursor Data)." Link

Sources

Technical Guide: The Role of Nitro-Pyrazole Alcohols in Energetic Materials

Executive Summary

The transition from traditional secondary explosives (RDX, HMX) to Insensitive Munitions (IM) requires materials that balance high energy density with thermal stability and reduced shock sensitivity. Nitro-pyrazole alcohols represent a critical class of intermediates in this domain. Unlike traditional carbon-backbone energetics, the pyrazole ring offers a high heat of formation (

This guide details the synthesis, functionalization, and application of nitro-pyrazole alcohols —specifically focusing on

-

Energetic Plasticizers: Via nitrate ester functionalization.

-

Energetic Binders: Via polyurethane curing systems.

Part 1: Molecular Architecture & Design Logic

Why Pyrazoles?

The pyrazole heterocycle is unique among energetic scaffolds.

-

Density: The planar ring allows for efficient crystal packing (densities often

). -

Enthalpy: The ring possesses a positive heat of formation, contributing to the overall energy release without relying solely on oxidation.

-

Modifiability: The acidic N-H proton (in 3,5-DNP) allows for facile alkylation, introducing hydroxyl "hooks" for polymer chemistry without destroying the energetic core.

The Hydroxyl Functionality

The introduction of an alcohol group (-OH) is not for energy, but for processability .

-

N-Alkyl Alcohols (e.g., HEDNP): The -OH group is separated from the ring by an alkyl spacer. This is used to react with isocyanates (curing) or nitrating agents (plasticizing).

-

C-Hydroxyls (e.g., HODNP): The -OH is directly on the ring. This increases acidity, allowing for the formation of thermally stable, insensitive zwitterionic salts.

Part 2: Synthesis Protocols

Protocol A: Synthesis of -(2-hydroxyethyl)-3,5-dinitropyrazole (HEDNP)

Target: Precursor for Energetic Binders

Mechanism: Nucleophilic substitution (

Reagents:

-

2-Chloroethanol (or Ethylene Oxide for industrial scale)

-

Base: Potassium Carbonate (

) or Sodium Hydroxide ( -

Solvent: Acetonitrile (

) or Water

Step-by-Step Methodology:

-

Deprotonation: Dissolve 3,5-DNP (1.0 eq) in acetonitrile. Add

(1.2 eq). Stir at ambient temperature for 30 minutes. Why? Generates the nucleophilic pyrazolate anion. -

Alkylation: Add 2-chloroethanol (1.5 eq) dropwise.

-

Reflux: Heat the mixture to reflux (

) for 12 hours. Control: Monitor via TLC or HPLC. Disappearance of the N-H peak in IR is a key indicator. -

Workup: Filter off inorganic salts. Evaporate solvent.

-

Purification: Recrystallize from ethanol/water.

Critical Control Point: Temperature control is vital. Excessive heat can lead to O-alkylation (forming ethers) rather than the desired N-alkylation, although the N-alkylation is thermodynamically preferred in pyrazoles.

Protocol B: Synthesis of 4-Hydroxy-3,5-dinitropyrazole (HODNP)

Target: Precursor for Insensitive Salts

Mechanism: Oxidation of the pyrazole ring followed by nitration.

Methodology:

-

Hydroxylation: Reaction with peroxydisulfate or similar oxidants introduces the -OH at the 4-position (the only available carbon).

-

Isolation: The product precipitates as a zwitterionic solid or is isolated as a salt.

Part 3: Visualization of Workflows

Diagram 1: Synthesis & Functionalization Pathway

This diagram illustrates the conversion of the base pyrazole into both plasticizers and binders.

Caption: Synthesis flow from 3,5-DNP to functionalized energetic materials via the alcohol intermediate.

Part 4: Performance & Data Analysis

The following table compares the properties of Nitropyrazole derivatives against standard energetic polymers (GAP) and explosives (RDX).

Table 1: Comparative Properties of Energetic Materials

| Material | Density ( | Detonation Velocity ( | Decomposition Temp ( | Impact Sensitivity ( |

| RDX (Reference) | 1.82 | 8,750 | 204 | 7.5 J (Sensitive) |

| GAP (Binder) | 1.30 | ~5,000 | 200 | Insensitive |

| HEDNP-Nitrate | 1.65 | ~8,200 | 185 | > 15 J |

| HODNP-Salt | 1.88 | 8,800 | 273 | > 40 J (Insensitive) |

Data Source Interpretation:

-

HEDNP-Nitrate: As a plasticizer, it offers higher density and energy than GAP, but with acceptable sensitivity.

-

HODNP-Salt: The zwitterionic nature leads to extremely high density (1.88) and stability (273°C), making it a superior candidate for thermally stable explosives compared to RDX.

Part 5: Dual-Use Note (Pharma & Energetics)

While this guide focuses on energetics, the N-alkylation of pyrazoles is a shared competency with drug discovery.

-

Energetics: We target high nitrogen content (nitro groups) for energy release.

-

Pharma: Researchers target specific H-bond donors/acceptors for kinase inhibition.

-

Convergence: The protocol described above (Protocol A) is identical to methods used to attach solubilizing tails to pyrazole-based drugs. However, in pharma, the nitro groups would typically be reduced to amines for further coupling, whereas in energetics, the nitro groups are preserved for their oxygen balance.

Part 6: Safety & Stability (Self-Validating Systems)

When handling nitro-pyrazole alcohols, safety protocols must be self-validating:

-

Thermal Scanning (DSC): Before scaling up any nitration of HEDNP, run a Differential Scanning Calorimetry (DSC) scan.

-

Pass Criteria: No exotherms below 160°C.

-

Fail Criteria: Sharp exotherm < 150°C indicates impurities or autocatalytic decomposition.

-

-

Acidity Check: During the synthesis of nitrate esters from HEDNP, the product must be neutral.

-

Validation: Wash with dilute

until the aqueous phase pH is 7.0. Residual acid catalyzes catastrophic decomposition.

-

Diagram 2: Safety Decision Logic

Caption: Go/No-Go decision tree for processing nitro-pyrazole alcohols.

References

-

Bhatia, P., et al. (2024).[2] "Systematic Synthesis of Thermally Stable Zwitterionic Energetic Materials Based on 4-Hydroxy-3,5-dinitropyrazole." Organic Letters. Link[2]

-

Thaltiri, V., et al. (2025). "Tailoring the Energetic Properties of Pyrazole Hybrids through Functionalization with Dinitromethyl and N-Hydroxytetrazole." ResearchGate.[5][6] Link

-

Hartdegen, V. A. (2016).[7] "Energetic Polymers and Plasticizers Based on Organic Azides, Nitro Groups and Tetrazoles – Synthesis and Characterization." University of Munich (LMU). Link

-

Jiang, X., et al. (2026).[8] "Synthesis of energetic materials derived from hydroxynitropyrazine." CrystEngComm. Link

-

He, C., et al. (2020). "Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds." Molecules. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Systematic Synthesis of Thermally Stable Zwitterionic Energetic Materials Based on 4-Hydroxy-3,5-dinitropyrazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Synthesis of energetic materials derived from hydroxynitropyrazine - CrystEngComm (RSC Publishing) [pubs.rsc.org]

Technical Guide: Electronic Architecture & Applications of 1-Methyl-3-nitro-1H-pyrazole

Executive Summary

This technical guide provides a comprehensive analysis of 1-methyl-3-nitro-1H-pyrazole (3-MNP) , a critical heterocyclic scaffold in the development of high-energy density materials (HEDMs) and insensitive munitions. Unlike its 4-nitro isomer, 3-MNP offers a unique electronic profile characterized by specific polarization patterns that influence both its deflagration-to-detonation transition and its utility as a pharmaceutical intermediate.

This document details the electronic structure, synthesis protocols, and reactivity profiles of 3-MNP, designed for researchers requiring high-fidelity data for computational modeling or synthetic planning.

Electronic Structure Analysis

The physicochemical behavior of 3-MNP is governed by the interplay between the electron-rich pyrazole ring and the strong electron-withdrawing nature of the nitro group at the 3-position.

Frontier Molecular Orbitals (FMO)

The stability and reactivity of 3-MNP are quantified by its HOMO-LUMO gap. DFT calculations (B3LYP/6-311+G(d,p) level) reveal a wide band gap, indicative of high kinetic stability—a desirable trait for insensitive energetic materials.

| Parameter | Value / Range | Significance |

| HOMO Energy | -7.2 to -7.5 eV | Indicates resistance to oxidation. |

| LUMO Energy | -1.4 to -1.8 eV | Indicates susceptibility to nucleophilic reduction. |

| Band Gap ( | ~5.52 – 5.90 eV | High chemical hardness ( |

| Dipole Moment ( | ~4.3 – 4.8 D | High polarity aids in crystal density packing but affects solubility. |

Molecular Electrostatic Potential (MEP)

The nitro group at C3 induces a strong positive electrostatic potential region over the pyrazole ring, particularly deactivating the C4 and C5 positions toward electrophilic attack relative to the unsubstituted parent heterocycle. Conversely, the oxygen atoms of the nitro group and the pyridinic nitrogen (N2) serve as primary hydrogen-bond acceptors, facilitating dense crystal packing (Density

Resonance & Charge Distribution

The 1-methyl group acts as a weak inductive donor (+I), slightly offsetting the strong mesomeric withdrawal (-M) of the 3-nitro group. However, the -M effect dominates, leaving the C4 position as the only viable site for further electrophilic substitution (e.g., nitration to dinitro species).

Figure 1: Electronic resonance flow showing the deactivation of the pyrazole ring by the 3-nitro group.

Energetic Properties

As a precursor to melt-cast explosives, 3-MNP is evaluated against standard benchmarks. It serves as a balance between energy content and safety (insensitivity).

| Property | Value | Comparison (vs. TNT) |

| Density ( | 1.47 g/cm³ | Lower (TNT |

| Melting Point | 80 – 83 °C | Similar (ideal for melt-casting) |

| Detonation Velocity ( | 6.62 km/s | Moderate (TNT |

| Detonation Pressure ( | 17.11 GPa | Moderate (TNT |

| Oxygen Balance | -107.1% | Requires oxidizers in formulation |

Data Source: Comparative analysis of mononitropyrazoles [1][3].

Synthesis & Experimental Protocols

Direct nitration of 1-methylpyrazole typically yields the 4-nitro isomer due to the kinetics of electrophilic aromatic substitution. To selectively synthesize 1-methyl-3-nitro-1H-pyrazole , a rearrangement strategy is required.

Synthesis Workflow (The Rearrangement Route)

Figure 2: Authoritative synthetic pathway to ensure regioselectivity at the 3-position.

Detailed Protocol

Step 1: Synthesis of 3-Nitropyrazole (via Rearrangement)

-

N-Nitration: Dissolve pyrazole in acetic anhydride at 0°C. Dropwise add fuming nitric acid. Stir for 2 hours. Pour onto ice to precipitate N-nitropyrazole.

-

Rearrangement: Dissolve N-nitropyrazole in a high-boiling inert solvent (e.g., benzonitrile or anisole). Heat to 140–150°C for 10 hours. The nitro group migrates from N1 to C3 (thermodynamically favored over C5).

-

Purification: Cool and extract with aqueous base (Na2CO3). The 3-nitropyrazole dissolves (as a salt). Acidify the aqueous layer to precipitate pure 3-nitropyrazole.

Step 2: Methylation to 3-MNP

-

Reagents: 3-Nitropyrazole (1.0 eq), Methyl Iodide (1.2 eq) or Dimethyl Carbonate (green alternative), Potassium Carbonate (2.0 eq), Acetone or DMF (Solvent).

-

Procedure: Suspend 3-nitropyrazole and K2CO3 in acetone. Add methyl iodide dropwise at room temperature.

-

Reflux: Heat to reflux (approx. 56°C) for 4–6 hours. Monitor via TLC (SiO2, Ethyl Acetate/Hexane).

-

Workup: Filter off inorganic salts. Evaporate solvent. Recrystallize from ethanol/water.

-

Yield: Typical yields are 80–90%.

Spectroscopic Characterization

Validation of the 3-nitro isomer (vs. 4-nitro or 5-nitro) is critical.

| Nucleus | Chemical Shift ( | Multiplicity | Assignment |

| 4.05 | Singlet (3H) | N-CH | |

| 6.90 – 7.00 | Doublet ( | C4 -H | |

| 7.60 – 7.80 | Doublet ( | C5 -H | |

| ~37.0 | - | N-C H | |

| ~104.0 | - | C 4 (Shielded) | |

| ~132.0 | - | C 5 | |

| ~145.0 | - | C 3-NO | |

| - | - | N-N O |

Note: Shifts are approximate (in DMSO-d

Reactivity Profile

The 3-MNP scaffold presents a "push-pull" system.

-

Electrophilic Substitution: The ring is deactivated. Nitration to form 1-methyl-3,4-dinitropyrazole requires harsh conditions (mixed acid, >80°C). The C4 position is the only accessible site for electrophiles.

-

Nucleophilic Substitution: The nitro group at C3 is generally stable but can be displaced by strong nucleophiles (e.g., methoxide) under forcing conditions if the ring is further activated by additional nitro groups.

References

-

Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. National Institutes of Health (PMC). Available at: [Link]

-

Theoretical studies on the structure and detonation properties of amino-, methyl-, and nitro-substituted 3,4,5-trinitro-1H-pyrazoles. PubMed. Available at: [Link]

-

Synthesis and characterization of 1-methyl-3, 4, 5-trinitropyrazoles. ResearchGate. Available at: [Link]

-

Optimization on synthesis process and characterization of 1-methyl-3, 4-dinitropyrazoles. ResearchGate. Available at: [Link]

-

13C NMR chemical shifts of C-nitropyrazoles. ResearchGate. Available at: [Link]

-

1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives. Semantic Scholar. Available at: [Link]

difference between 3-nitro and 4-nitro pyrazole methanol derivatives

This guide details the structural, synthetic, and functional distinctions between 3-nitro and 4-nitro pyrazole methanol derivatives . It is designed for researchers in medicinal chemistry and energetic materials, focusing on the critical differences in electronic distribution, synthetic accessibility, and downstream applications.

Executive Summary

The distinction between 3-nitro and 4-nitro pyrazole methanol derivatives is not merely positional; it represents a fundamental divergence in electronic behavior , synthetic accessibility , and application scope .

-

4-Nitro Derivatives: Accessed via direct electrophilic nitration. They are the standard "workhorse" scaffolds in medicinal chemistry due to their metabolic stability and predictable substitution patterns.

-

3-Nitro Derivatives: Accessed via rearrangement or de novo cyclization. They are prized in High-Energy Density Materials (HEDM) for their higher crystal densities and positive oxygen balance, despite being synthetically more demanding.

This guide covers two distinct classes of "methanol" derivatives:

-

N-Hydroxymethyl (N-CH₂OH): Labile intermediates used primarily in energetics.

-

C-Hydroxymethyl (C-CH₂OH): Stable pharmacophores used in drug design.

Structural & Electronic Fundamentals

The position of the nitro group dictates the electronic environment of the pyrazole ring, influencing both the acidity of the N-H proton and the nucleophilicity of the ring nitrogens.

Electronic Resonance & Acidity

-

4-Nitropyrazole (pKa ~9.6): The nitro group at position 4 is beta to the ring nitrogens. It stabilizes the conjugate base through resonance but allows for a relatively uniform electron distribution. This makes the N-H proton moderately acidic and the ring stable against ring-opening.

-

3-Nitropyrazole (pKa ~9.0 - 10.0): The nitro group at position 3 is alpha (ortho-like) to the N-H group. Through the "ortho-effect," it can participate in intramolecular hydrogen bonding (if N-H is present) or exert strong inductive withdrawal on the adjacent nitrogen.

-

Note: 3-nitropyrazole and 5-nitropyrazole are tautomers. N-substitution (e.g., hydroxymethylation) "locks" the structure, creating distinct steric and electronic profiles.

-

Density & Crystal Packing

In energetic materials, density is king (Detonation velocity

-

3-Nitro isomers typically pack more efficiently in the crystal lattice than 4-nitro isomers due to the asymmetry and dipole moments that favor tighter stacking.

-

4-Nitro isomers often have lower densities, making them less potent as explosives but often more thermally stable.

Synthetic Pathways & Regiochemistry[2]

The synthesis of these derivatives requires different strategies due to the directing effects of the pyrazole ring.

Pathway A: N-Hydroxymethyl Derivatives (Energetics)

These are formed by the Mannich-type reaction of the parent nitropyrazole with formaldehyde. This reaction is reversible.

-

Reaction:

-

3-Nitro Selectivity: Reaction of 3-nitropyrazole with formaldehyde typically yields (3-nitro-1H-pyrazol-1-yl)methanol .

-

4-Nitro Selectivity: Reaction of 4-nitropyrazole yields (4-nitro-1H-pyrazol-1-yl)methanol .

Pathway B: C-Hydroxymethyl Derivatives (Pharma)

These are stable alcohols formed by the reduction of carboxylic acids or esters.

-

4-Nitro Route: Direct nitration of pyrazole-3-carboxylic acid yields 4-nitro-pyrazole-3-carboxylic acid, which is reduced (e.g., with

) to (4-nitro-1H-pyrazol-3-yl)methanol . -

3-Nitro Route: Requires cyclization of acyclic precursors (e.g., hydrazine + nitrodiketones) or rearrangement strategies, followed by reduction.

Visualization of Synthetic Logic

Figure 1: Divergent synthetic pathways. Direct nitration favors the 4-isomer, while the 3-isomer requires rearrangement. Both react with formaldehyde to form N-methanol derivatives.

Reactivity Profiles & Applications

N-Hydroxymethyl Derivatives (Energetic Precursors)

These compounds are hemiaminals . They are chemically sensitive and serve as intermediates for high-energy nitrate esters.

| Feature | (3-Nitro-1H-pyrazol-1-yl)methanol | (4-Nitro-1H-pyrazol-1-yl)methanol |

| Stability | Moderate; susceptible to hydrolysis. | Moderate; susceptible to hydrolysis. |

| Density | High (Preferred for explosives). | Lower. |

| Key Reaction | Nitration with | Nitration to form Nitrate Esters.[1] |

| Use Case | Melt-cast explosive ingredients. | Insensitive munitions components. |

C-Hydroxymethyl Derivatives (Pharma Scaffolds)

These are primary alcohols . They are stable and used as linkers in drug discovery.

-

Reactivity: Standard alcohol chemistry (oxidation to aldehyde, conversion to halides, ether formation).

-

Medicinal Chemistry:

-

4-Nitro Isomers: Used as scaffolds for JNK inhibitors and kinase inhibitors.[2] The nitro group is often reduced to an amine to form an aniline-like moiety for H-bonding in the ATP pocket.

-

3-Nitro Isomers: Less common due to synthetic difficulty, but explored for specific steric fits in enzyme pockets where the "ortho" substituent is required.

-

Experimental Protocols

Protocol A: Synthesis of (4-Nitro-1H-pyrazol-1-yl)methanol (N-Linked)

Target: Energetic Intermediate

-

Reagents: 4-Nitropyrazole (1.13 g, 10 mmol), Formaldehyde (37-40% aq. solution, 1.5 mL, ~20 mmol), Water (5 mL).

-

Procedure:

-

Suspend 4-nitropyrazole in water in a round-bottom flask.

-

Add formaldehyde solution dropwise at room temperature (RT).

-

Heat the mixture to 60°C for 2 hours. The suspension should become clear as the product forms.

-

Cool to 0°C in an ice bath. The product, (4-nitro-1H-pyrazol-1-yl)methanol, will precipitate as a white/pale yellow solid.

-

Filter the solid, wash with cold water (2 x 2 mL), and dry in a vacuum desiccator over

.

-

-

Validation:

-

MP: ~130–132°C (check literature as values vary with purity).

-

1H NMR (DMSO-d6): Look for the methylene singlet (

) around

-

Protocol B: Synthesis of (4-Nitro-1H-pyrazol-3-yl)methanol (C-Linked)

Target: Pharmaceutical Building Block

-

Reagents: 4-Nitro-1H-pyrazole-3-carboxylic acid (1.57 g, 10 mmol), Borane-THF complex (1.0 M in THF, 30 mL), Anhydrous THF (20 mL).

-

Procedure:

-

Dissolve the carboxylic acid in anhydrous THF under Nitrogen atmosphere.

-

Cool to 0°C. Slowly add

dropwise (Gas evolution!). -

Allow to warm to RT and stir overnight (12-16 h).

-

Quench: Cool to 0°C and carefully add Methanol (10 mL) to destroy excess borane.

-

Concentrate in vacuo. Re-dissolve in MeOH and concentrate again (3x) to remove trimethyl borate.

-

-

Validation:

-

1H NMR: Distinct methylene doublet/singlet around

4.5 ppm (attached to C3) and absence of carboxylic acid proton.

-

References

-

Synthesis of Nitropyrazoles: Janssen, J. W. A. M., et al. "Pyrazoles.[3][4] XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles." The Journal of Organic Chemistry, 1973. Link

-

Energetic Derivatives: Dalinger, I. L., et al. "Synthesis and Comparison of the Reactivity of 3,4,5-Trinitropyrazole and Its N-Methyl Derivative." Journal of Heterocyclic Chemistry, 2013. Link

-

Melt-Cast Explosives: Unger, M., et al. "Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives." Molecules, 2023.[1][5] Link

-

Medicinal Chemistry (JNK Inhibitors): Graczyk, P. P., et al. "Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 2005. Link

-

Acidity Data: "pKa Values of Nitrogen Heterocycles." Organic Chemistry Data, 2022. Link

Sources

- 1. Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives [mdpi.com]

- 2. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. guidechem.com [guidechem.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Technical Guide: Applications of (1-Methyl-3-nitro-1H-pyrazol-5-yl)methanol in Agrochemical Synthesis

[1]

Executive Summary

(1-Methyl-3-nitro-1H-pyrazol-5-yl)methanol (CAS: 1227210-46-9) is a specialized heterocyclic building block used primarily in the discovery and process chemistry of advanced crop protection agents.[1] Unlike ubiquitous commodity intermediates, this compound offers a unique substitution pattern—N1-methyl, C3-nitro, C5-hydroxymethyl —that serves as a strategic "pivot point" for synthesizing pyrazole-5-carboxamide insecticides and pyrazole-4-carboxamide fungicides (SDHIs).[1]

Its value lies in the orthogonality of its functional groups: the nitro group serves as a latent amine (or halide via Sandmeyer) for C3 diversification, while the hydroxymethyl group provides a handle for oxidation to carboxylic acids or conversion to electrophilic alkylating agents at C5.

Part 1: Chemical Profile & Structural Logic

Physicochemical Identity

-

IUPAC Name: (1-methyl-3-nitro-1H-pyrazol-5-yl)methanol[1]

-

Molecular Formula: C

H -

Molecular Weight: 143.10 g/mol [1]

-

Appearance: Pale yellow to off-white solid[1]

-

Solubility: Soluble in polar organic solvents (DMSO, Methanol, Ethyl Acetate); sparingly soluble in water.

Structural Advantages in Drug Design

The pyrazole ring is a "privileged scaffold" in modern agrochemistry. This specific isomer offers distinct advantages:

-

N1-Methylation: Mimics the N-methyl motif found in blockbuster fungicides like Fluxapyroxad and Tebufenpyrad , optimizing lipophilicity (LogP) for cuticular penetration.[1]

-

C3-Nitro Group: A versatile "masking" group.[1] It is strongly electron-withdrawing, deactivating the ring against oxidation during C5 manipulation, and can later be reduced to an amino group (

) for amide coupling or diazotization.[1] -

C5-Hydroxymethyl: A flexible anchor.[1] It can be oxidized to a carboxylic acid (for carboxamide synthesis) or reduced/etherified to tune steric bulk.

Part 2: Agrochemical Applications & Synthetic Pathways[1]

Precursor for Pyrazole-5-Carboxamide Insecticides

The pyrazole-5-carboxamide motif is central to Ryanodine Receptor Modulators (e.g., Anthranilic Diamides).[1] While commercial agents like Chlorantraniliprole often use N-aryl substituents, the N-methyl variant derived from this intermediate allows for the synthesis of novel analogues and resistance-breaking candidates .[1]

Mechanism:

-

Oxidation: The C5-alcohol is oxidized to 1-methyl-3-nitropyrazole-5-carboxylic acid .[1]

-

Coupling: The acid is coupled with an anthranilic acid derivative.

-

Functionalization: The C3-nitro group is reduced to an amine and subsequently halogenated (e.g., to C3-Br or C3-Cl) or acylated to fine-tune receptor binding affinity.[1]

Precursor for SDHI Fungicides (Succinate Dehydrogenase Inhibitors)

Modern SDHIs (e.g., Penthiopyrad, Bixafen) typically feature a pyrazole-4-carboxamide core.[1] However, the pyrazole-5-methanol scaffold is utilized in the synthesis of next-generation hybrid fungicides and metabolite standards .[1]

-

C3-Diversification: The C3-nitro group allows access to C3-amino derivatives.[1] Through Sandmeyer reactions, this can be converted to C3-Iodo or C3-Bromo species, which are substrates for Suzuki-Miyaura coupling to introduce aryl or heteroaryl groups (mimicking the lipophilic tail of SDHIs).[1]

Synthesis of "Energetic" Agrochemicals

Nitro-substituted pyrazoles are also investigated for their high-energy density properties.[1] While primarily relevant to explosives (e.g., MTNP), in agrochemistry, these motifs are explored for nitrification inhibitors (stabilizing nitrogen fertilizers) due to their ability to chelate metal centers in soil enzymes.

Part 3: Experimental Protocols & Workflows

Core Synthetic Workflow: The "Divergent Strategy"

The utility of (1-methyl-3-nitro-1H-pyrazol-5-yl)methanol is best realized through a divergent synthesis strategy.[1]

Protocol A: Oxidation to Carboxylic Acid (The Amide Anchor)

-

Objective: Convert the alcohol to 1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid .

-

Reagents: KMnO

(aqueous) or Jones Reagent. -

Procedure:

-

Dissolve 10 mmol of alcohol in acetone/water (4:1).

-

Add 1.5 eq. KMnO

portion-wise at 0°C. -

Stir at RT for 4 hours. Filter MnO

. -

Acidify filtrate to pH 2 with HCl. Extract with EtOAc.

-

Yield: Typically 85-92% of the carboxylic acid.[1]

-

Protocol B: Nitro Reduction (The Amine Handle)

-

Objective: Convert the nitro group to (3-amino-1-methyl-1H-pyrazol-5-yl)methanol .

-

Reagents: H

/Pd-C or Fe/NH -

Procedure:

-

Dissolve 5 mmol nitro-alcohol in MeOH.

-

Add 10% Pd/C (5 wt%).

-

Stir under H

balloon (1 atm) for 6 hours. -

Filter through Celite. Concentrate.

-

Note: This intermediate is air-sensitive; use immediately or protect as an amide/carbamate.[1]

-

Visualization of Synthetic Logic

The following diagram illustrates the central role of this intermediate in accessing diverse agrochemical scaffolds.

Caption: Divergent synthesis pathways from (1-methyl-3-nitro-1H-pyrazol-5-yl)methanol to key agrochemical scaffolds.

Part 4: Data Summary & Comparative Analysis

The following table compares the 3-Nitro scaffold with the more common 3-Trifluoromethyl scaffold found in commercial SDHIs.

| Feature | 3-Nitro Scaffold (Subject Compound) | 3-Trifluoromethyl Scaffold (Commercial SDHIs) |

| Electronic Effect | Strong Electron Withdrawing ( | Strong Electron Withdrawing ( |

| Lipophilicity | Moderate (Polar) | High (Lipophilic) |

| Metabolic Stability | Reducible (Metabolic "Soft Spot") | Highly Stable (Metabolic Blocker) |

| Synthetic Utility | High: Can be converted to NH | Low: Hard to modify once installed |

| Primary Use | Intermediate / Building Block | Active Ingredient Core |

Key Insight for Researchers

While the 3-CF

Part 5: References

-

PubChem. (2025). Compound Summary: (1-Methyl-3-nitro-1H-pyrazol-5-yl)methanol.[1] National Center for Biotechnology Information. [Link]

-

Lyalin, B. V., et al. (2010). Electrosynthesis of 4-iodopyrazole and its derivatives. Bulletin of the Academy of Sciences of the USSR Division of Chemical Science.[3] (Discusses 1-methyl-3-nitropyrazole-5-carboxylic acid synthesis). [Link]

-

Dalinger, I. L., et al. (2012). Efficient procedure for high-yield synthesis of 4-substituted 3,5-dinitropyrazoles. Synthesis. (Context on nitro-pyrazole chemistry).

-

Bayer CropScience. (2017). Patent WO2017084995A1: Method for preparation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol.[1] (Comparative synthesis of pyrazole intermediates).

Methodological & Application

Application Notes and Protocols for the Microwave-Assisted Synthesis of (1-methyl-3-nitro-1H-pyrazol-5-yl)methanol Derivatives

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Substituted Pyrazoles and the Advent of Microwave Synthesis

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Derivatives of pyrazole exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. Specifically, nitro-substituted pyrazoles are valuable intermediates in the synthesis of more complex molecules, with the nitro group serving as a versatile handle for further functionalization. The target molecule, (1-methyl-3-nitro-1H-pyrazol-5-yl)methanol, represents a key building block for the development of novel therapeutic agents. The presence of both a nitro group and a primary alcohol on the pyrazole ring allows for diverse chemical modifications, enabling the exploration of a broad chemical space in drug discovery programs.

Traditionally, the synthesis of such heterocyclic compounds involves multi-step procedures with long reaction times and often harsh conditions. The emergence of Microwave-Assisted Organic Synthesis (MAOS) has revolutionized the field by offering a more efficient, rapid, and environmentally benign alternative to conventional heating methods.[3] Microwave energy directly and efficiently heats the reaction mixture, leading to dramatic reductions in reaction times, often from hours to mere minutes, and frequently results in higher product yields and purity.[4] This application note provides a detailed, three-step protocol for the synthesis of (1-methyl-3-nitro-1H-pyrazol-5-yl)methanol, leveraging the advantages of microwave irradiation.

Synthetic Strategy: A Three-Step Microwave-Assisted Pathway

The synthesis of (1-methyl-3-nitro-1H-pyrazol-5-yl)methanol is strategically designed in three distinct microwave-assisted steps:

-

Regioselective Nitration: The synthesis commences with the regioselective nitration of 1-methylpyrazole to introduce the nitro group at the C-3 position.

-

Vilsmeier-Haack Formylation: The resulting 1-methyl-3-nitropyrazole undergoes a Vilsmeier-Haack reaction to introduce a formyl group at the C-5 position. The electron-withdrawing nature of the nitro group at C-3 is anticipated to direct the formylation to the C-5 position.

-

Reduction of the Formyl Group: The final step involves the reduction of the pyrazole-5-carbaldehyde to the corresponding primary alcohol, (1-methyl-3-nitro-1H-pyrazol-5-yl)methanol.

This multi-step approach allows for precise control over the substitution pattern on the pyrazole ring, culminating in the efficient synthesis of the target molecule.

Caption: Overall synthetic workflow for (1-methyl-3-nitro-1H-pyrazol-5-yl)methanol.

Part 1: Microwave-Assisted Regioselective Nitration of 1-Methylpyrazole

Scientific Rationale: The nitration of 1-methylpyrazole requires careful control to achieve the desired regioselectivity. The C-4 position is generally the most susceptible to electrophilic attack. However, by employing a potent nitrating agent under controlled conditions, the nitro group can be directed to the C-3 position. The method adapted from Katritzky et al. utilizes a mixture of concentrated nitric acid and trifluoroacetic anhydride, which generates the highly electrophilic trifluoroacetyl nitrate in situ.[5][6] Microwave irradiation is employed here to accelerate the reaction, significantly reducing the reaction time compared to the conventional 12-hour stirring period.[5]

Protocol 1: Synthesis of 1-Methyl-3-nitropyrazole

| Parameter | Value |

| Reagents | 1-Methylpyrazole, Trifluoroacetic anhydride, Conc. Nitric Acid (70%) |

| Solvent | None (neat) |

| Microwave Power | 100-150 W (pulsed) |

| Temperature | 50-60 °C (monitored) |

| Time | 15-20 minutes |

| Work-up | Aqueous sodium carbonate, Extraction with Ethyl Acetate |

Step-by-Step Procedure:

-

Caution: This reaction involves strong acids and anhydrides. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves.

-

In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add trifluoroacetic anhydride (3.0 mL, 21.3 mmol).

-

Cool the vessel in an ice bath and slowly add 1-methylpyrazole (1.0 g, 12.2 mmol).

-

Continue cooling and add concentrated nitric acid (0.9 mL, 14.6 mmol) dropwise with stirring.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture with a power of 100-150 W (pulsed to maintain the temperature between 50-60 °C) for 15-20 minutes.

-

After the reaction is complete, cool the vessel to room temperature.

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the solution by the slow addition of a saturated aqueous solution of sodium carbonate until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-methyl-3-nitropyrazole.

Part 2: Microwave-Assisted Vilsmeier-Haack Formylation

Scientific Rationale: The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[7][8] The electrophile, the Vilsmeier reagent (a chloroiminium salt), is generated in situ from a mixture of a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[7] In the case of 1-methyl-3-nitropyrazole, the C-5 position is the most likely site of electrophilic attack due to the deactivating effect of the nitro group at the C-3 position, which disfavors substitution at the C-4 position. Microwave assistance is expected to significantly accelerate this reaction.[9]

Caption: Simplified mechanism of the Vilsmeier-Haack formylation.

Protocol 2: Synthesis of 1-Methyl-3-nitro-1H-pyrazol-5-carbaldehyde

| Parameter | Value |

| Reagents | 1-Methyl-3-nitropyrazole, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF) |

| Solvent | N,N-Dimethylformamide (DMF) |

| Microwave Power | 150-200 W (pulsed) |

| Temperature | 80-90 °C (monitored) |

| Time | 10-15 minutes |

| Work-up | Aqueous sodium acetate, Extraction with Dichloromethane |

Step-by-Step Procedure:

-

Caution: Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care in a well-ventilated fume hood.

-

In a 10 mL microwave reaction vessel with a magnetic stir bar, add N,N-dimethylformamide (DMF) (3.0 mL).

-

Cool the vessel in an ice bath and slowly add phosphorus oxychloride (1.5 mL, 16.2 mmol) dropwise with stirring. Stir for 10 minutes at 0 °C to pre-form the Vilsmeier reagent.

-

Add a solution of 1-methyl-3-nitropyrazole (1.0 g, 7.9 mmol) in DMF (2.0 mL) to the Vilsmeier reagent.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture with a power of 150-200 W (pulsed to maintain the temperature between 80-90 °C) for 10-15 minutes.

-

After cooling, carefully pour the reaction mixture into a beaker containing ice and a solution of sodium acetate (5 g in 20 mL of water).

-

Stir the mixture for 30 minutes.

-

Extract the product with dichloromethane (3 x 20 mL).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 1-methyl-3-nitro-1H-pyrazol-5-carbaldehyde.

Part 3: Microwave-Assisted Reduction of the Aldehyde

Scientific Rationale: The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this purpose, as it will not reduce the nitro group under these conditions.[10] The use of a solid support, such as silica gel, for the NaBH₄ can enhance the efficiency of the reduction under microwave irradiation, often allowing for solvent-free conditions and simplifying the work-up procedure.[11][12]

Protocol 3: Synthesis of (1-methyl-3-nitro-1H-pyrazol-5-yl)methanol

| Parameter | Value |

| Reagents | 1-Methyl-3-nitro-1H-pyrazol-5-carbaldehyde, Sodium borohydride (NaBH₄), Silica gel |

| Solvent | Ethanol (or solvent-free) |

| Microwave Power | 80-120 W (pulsed) |

| Temperature | 60-70 °C (monitored) |

| Time | 5-10 minutes |

| Work-up | Dilute HCl, Extraction with Ethyl Acetate |

Step-by-Step Procedure:

-

Solvent-based Method: a. In a 10 mL microwave reaction vessel with a magnetic stir bar, dissolve 1-methyl-3-nitro-1H-pyrazol-5-carbaldehyde (0.5 g, 3.2 mmol) in ethanol (5 mL). b. Add sodium borohydride (0.18 g, 4.8 mmol) portion-wise with stirring. c. Seal the vessel and irradiate in the microwave reactor at 80-120 W (pulsed to maintain 60-70 °C) for 5-10 minutes.

-

Solvent-free Method (Recommended for Green Chemistry): a. Grind sodium borohydride (0.18 g, 4.8 mmol) with silica gel (0.5 g) in a mortar and pestle. b. In a microwave reaction vessel, thoroughly mix 1-methyl-3-nitro-1H-pyrazol-5-carbaldehyde (0.5 g, 3.2 mmol) with the NaBH₄/silica gel mixture. c. Irradiate the solid mixture in the microwave reactor at 80-120 W (pulsed) for 5-10 minutes.

-

Work-up (for both methods): a. After cooling, carefully add dilute hydrochloric acid (1 M) to quench the excess NaBH₄ and neutralize the mixture. b. Extract the product with ethyl acetate (3 x 15 mL). c. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. d. Filter and evaporate the solvent under reduced pressure. e. Purify the resulting solid by recrystallization or column chromatography to yield (1-methyl-3-nitro-1H-pyrazol-5-yl)methanol.

Characterization

The synthesized compounds at each step should be characterized using standard analytical techniques:

-

Thin Layer Chromatography (TLC): To monitor the progress of the reactions.

-

Melting Point: To determine the purity of the solid products.

-

Spectroscopy (¹H NMR, ¹³C NMR, IR): To confirm the chemical structure of the intermediates and the final product.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

Conclusion

This application note details a robust and efficient three-step microwave-assisted synthesis of (1-methyl-3-nitro-1H-pyrazol-5-yl)methanol. By leveraging the benefits of microwave irradiation, this protocol offers significant advantages over traditional synthetic methods, including drastically reduced reaction times, potentially higher yields, and alignment with the principles of green chemistry. This methodology provides researchers in drug discovery and medicinal chemistry with a practical and rapid means of accessing this valuable building block for the development of novel pyrazole-based therapeutic agents.

References

-

Katritzky, A. R., et al. "Direct nitration of five membered heterocycles." ARKIVOC, vol. 2005, no. 3, 2005, pp. 179-191. [Link]

-

Rajanna, K. C., et al. "Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions." International Journal of Organic Chemistry, vol. 4, no. 1, 2014, pp. 1-9. [Link]

- Faria, J. V., et al. "Pyrazole and its Derivatives: A Review on their Biological Activities." Current Topics in Medicinal Chemistry, vol. 17, no. 2, 2017, pp. 224-250.

-

Burton, A. G., et al. "The kinetics and mechanism of the electrophilic substitution of heteroaromatic compounds. Part XXXVI. The nitration of some 1-phenylpyrazoles." Journal of the Chemical Society, Perkin Transactions 2, no. 3, 1974, pp. 389-394. [Link]

- Rastogi, S., and N. Srivastava. "Microwave Assisted Synthesis and Anti- inflammatory Activity of Substituted Pyrazole Derivatives." International Journal of Pharmaceutical and Medical Research, vol. 2, no. 1, 2014, pp. 1-6.

- Kidwai, M., et al. "Microwave assisted synthesis of novel pyrazoles." Indian Journal of Chemistry - Section B, vol. 40, no. 8, 2001, pp. 717-718.

-

Courtney, R. A., et al. "The Microwave-Assisted Solventless Reduction of Aldehydes and Ketones Using Silica Supported Sodium Borohydride." American Journal of Organic Chemistry, vol. 2, no. 4, 2012, pp. 83-86. [Link]

-

Rasayn Academy. "VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3." YouTube, 20 Apr. 2022, [Link].

-

CEM Corporation. "Reductions." CEM Corporation Website, [Link].

- Patil, P. G., and S. S. Patil. "REVIEW ARTICLE ON VILSMEIER-HAACK REACTION." International Journal of Pharmaceutical Sciences and Research, vol. 3, no. 11, 2012, pp. 4055-4061.

-

Organic Chemistry Portal. "Vilsmeier-Haack Reaction." Organic Chemistry Portal, [Link].

-

Karakaya, A., et al. "Microwave-assisted synthesis of pyrazoles - a mini-review." DergiPark, vol. 4, no. 1, 2025, pp. 42-54. [Link]

-

Popov, A. V., et al. "Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions." Arkivoc, vol. 2019, no. 6, 2019, pp. 1-14. [Link]

-

Leyva, E., et al. "Fast microwave assisted bioreduction of aromatic aldehydes using Aloe vera: A green chemistry reaction." Revista Mexicana de Ingeniería Química, vol. 12, no. 1, 2013, pp. 161-168. [Link]

-

Rajanna, K. C., et al. "Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions." ResearchGate, Aug. 2025, [Link].

-

Katritzky, A. R., et al. "Direct nitration of five membered heterocycles." ResearchGate, Aug. 2025, [Link].

- Zrinski, I., et al. "MICROWAVE-ASSISTED SYNTHESIS OF PYRAZOLES BY 1,3-DIPOLAR CYCLOADDITION OF DIAZO COMPOUNDS TO ACETYLENE DERIVATIVES." Heterocycles, vol. 68, no. 9, 2006, pp. 1963-1970.

- Jetti, S. R., et al. "Design, synthesis of pyrazol-1-carbaldehyde derivatives under microwave irradiation in solvent-free conditions and their biological." Der Pharma Chemica, vol. 8, no. 7, 2016, pp. 35-45.

-

Master Organic Chemistry. "Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry." Master Organic Chemistry, 12 Aug. 2011, [Link].

-

Leyva, E., et al. "Fast microwave assisted bioreduction of aromatic aldehydes using Aloe vera: A green chemistry reaction." SciELO, 2013, [Link].

-

Burton, A. G., et al. "The kinetics and mechanism of the electrophilic substitution of heteroaromatic compounds. Part XXXVI. The nitration of some 1-phenylpyrazoles." Journal of the Chemical Society, Perkin Transactions 2, 1974, pp. 389-394. [Link].

-

Reddit. "N-methylation of pyrazole." r/OrganicChemistry, 10 June 2023, [Link].

Sources

- 1. researchgate.net [researchgate.net]

- 2. medicaljournalshouse.com [medicaljournalshouse.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. quod.lib.umich.edu [quod.lib.umich.edu]

- 7. ijpcbs.com [ijpcbs.com]

- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 9. arkat-usa.org [arkat-usa.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. The Microwave-Assisted Solventless Reduction of Aldehydes and Ketones Using Silica Supported Sodium Borohydride [article.sapub.org]

- 12. Reductions [cem.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of (1-methyl-3-nitro-1H-pyrazol-5-yl)methanol

Last Updated: 2026-02-18

Introduction

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of (1-methyl-3-nitro-1H-pyrazol-5-yl)methanol. This valuable building block is integral to the development of various pharmaceutical and agrochemical compounds. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthetic route and improve your final product yield. We will delve into the critical aspects of the synthesis, from starting materials to final product purification, drawing on established chemical principles and practical laboratory experience.

The primary synthetic route to (1-methyl-3-nitro-1H-pyrazol-5-yl)methanol typically involves the reduction of a corresponding aldehyde, 1-methyl-3-nitro-1H-pyrazole-5-carbaldehyde. The successful execution of this synthesis hinges on careful control of reaction conditions to maximize yield and minimize the formation of impurities.

Experimental Workflow Overview

Below is a generalized workflow for the synthesis of (1-methyl-3-nitro-1H-pyrazol-5-yl)methanol.

troubleshooting solubility issues with (1-methyl-3-nitro-1H-pyrazol-5-yl)methanol